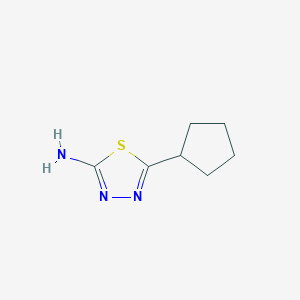

5-シクロペンチル-1,3,4-チアジアゾール-2-アミン

説明

5-Cyclopentyl-1,3,4-thiadiazol-2-amine (CTDA) is an organic compound that has been used in a variety of scientific research applications. It is an important building block for the synthesis of a wide range of compounds and has been used in the development of new materials, drugs, and other products. CTDA is a versatile compound that can be used in a variety of ways due to its unique properties.

科学的研究の応用

以下は、5-シクロペンチル-1,3,4-チアジアゾール-2-アミンの科学研究における応用について、3つのユニークな応用を中心に包括的に分析したものです。各分野は、明確で記述的な見出しで区別され、詳細に説明されています。

創薬

5-シクロペンチル-1,3,4-チアジアゾール-2-アミンは、潜在的な治療薬の新しい誘導体の開発において、足場として機能しています。 その構造は、より適切な薬物様特性を持つ化合物の合成に利用されてきました .

がん研究

この化合物は、腫瘍細胞のアポトーシスを誘導し、細胞周期の進行を阻害して増殖を抑制することを目的とした細胞増殖抑制治療に有望であることが示されています . さまざまな癌細胞株に対する細胞毒性効果も評価されています .

分子モデリング

コンピューター支援創薬に不可欠な3次元定量的構造活性相関(3D-QSAR)や分子ドッキングなどの計算技術を用いて、この化合物の構造が研究されてきました .

作用機序

Target of Action

The primary target of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine is the PIM2 kinase . PIM2 kinase plays a crucial role in cell cycle events including survival, proliferation, and differentiation in normal and neoplastic neuronal cells . It is regarded as an essential target for cancer pharmaceuticals .

Mode of Action

The compound interacts with its target, the PIM2 kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cell cycle events .

Biochemical Pathways

The inhibition of PIM2 kinase affects the IL-6/JAK/STAT3 pathway . This pathway is involved in cell survival, proliferation, and differentiation . The disruption of this pathway leads to downstream effects that can influence the growth and survival of cells .

Result of Action

The inhibition of PIM2 kinase and the disruption of the IL-6/JAK/STAT3 pathway can lead to the induction of apoptosis in tumor cells and hinder their cell cycle progression to impede further proliferation . This results in the potential anti-proliferative effects against certain types of cancer cells .

実験室実験の利点と制限

5-Cyclopentyl-1,3,4-thiadiazol-2-amine has a number of advantages for use in laboratory experiments. It is a relatively stable compound, making it suitable for use in a variety of experiments. In addition, it is a relatively inexpensive compound, making it cost-effective for use in laboratory experiments. However, 5-Cyclopentyl-1,3,4-thiadiazol-2-amine is also a relatively toxic compound, making it unsuitable for use in some experiments.

将来の方向性

In the future, 5-Cyclopentyl-1,3,4-thiadiazol-2-amine may be used in the development of new materials, drugs, and other products. It may also be used in the synthesis of polymers, dyes, pigments, and other materials. Additionally, it may be used in the development of new drugs, such as anti-cancer drugs and antifungal agents. Furthermore, 5-Cyclopentyl-1,3,4-thiadiazol-2-amine may be used in the development of new catalysts, surfactants, and lubricants. Finally, 5-Cyclopentyl-1,3,4-thiadiazol-2-amine may be used in the development of new diagnostic tests and treatments.

特性

IUPAC Name |

5-cyclopentyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSBORAJOCQFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366313 | |

| Record name | 5-cyclopentyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57235-54-8 | |

| Record name | 5-cyclopentyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopentyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

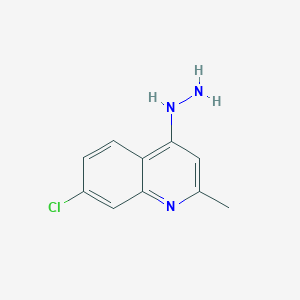

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]-(3-nitro-phenyl)-amine](/img/structure/B1348376.png)

![[Ethoxy(phenyl)methyl]benzene](/img/structure/B1348383.png)

![[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1348384.png)